molecular formula C17H18FN5S2 B2955215 2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-65-2

2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2955215
CAS No.: 868221-65-2
M. Wt: 375.48
InChI Key: HSVIQNLYJWQOCR-UHFFFAOYSA-N
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Description

2-({[5-(Butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine (CAS: 868221-62-9) is a triazole-pyrimidine hybrid compound with the molecular formula C₁₅H₁₄FN₅S₂ and a molecular weight of 347.43 g/mol . Its structure comprises a 1,2,4-triazole core substituted with a butylsulfanyl group at position 5, a 4-fluorophenyl group at position 4, and a pyrimidine ring linked via a methylsulfanyl bridge at position 2.

Properties

IUPAC Name

2-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5S2/c1-2-3-11-24-17-22-21-15(12-25-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVIQNLYJWQOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the pyrimidine moiety. Common reagents used in these reactions include butylthiol, 4-fluorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Triazole Core) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 5-(Butylsulfanyl), 4-(4-fluorophenyl), pyrimidine C₁₅H₁₄FN₅S₂ 347.43 N/A Fluorophenyl enhances electronic effects; pyrimidine enables π-stacking
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) 5-(Butylthio), 4-phenyl, pyridine C₁₈H₂₀N₄S 324.44 147–149 Phenyl instead of fluorophenyl; pyridine vs. pyrimidine
2-({[5-(Ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine 5-(Ethylsulfanyl), 4-(2-phenylethyl) C₁₇H₁₉N₅S₂ 357.49 N/A Shorter ethyl chain; 2-phenylethyl increases steric bulk
4-[5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine 5-(4-Fluorobenzylsulfanyl), 4-(4-methylphenyl) C₂₂H₁₈FN₃S 391.46 N/A Fluorobenzyl vs. fluorophenyl; methylphenyl adds hydrophobicity
Ligand 19 (ZINC0852) 5-(Benzylsulfanyl), 4-(4-fluorophenyl), isoxazole C₂₀H₁₇FN₄OS 396.44 N/A Isoxazole instead of pyrimidine; benzylsulfanyl enhances flexibility

Key Observations :

In contrast, fluorobenzyl derivatives (e.g., ) retain fluorine’s electronic effects but introduce conformational flexibility due to the benzyl spacer.

Heterocyclic Moieties :

  • Pyrimidine in the target compound supports π-π stacking interactions, whereas pyridine (5m) and isoxazole (Ligand 19) may exhibit weaker stacking due to reduced aromaticity or polarity differences .

Alkyl Chain Length :

  • The butyl chain in the target compound increases lipophilicity (logP ≈ 3.5 predicted) compared to ethyl (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility .

Hypothetical Activity Profile :

While direct biological data for the target compound is unavailable, structurally related compounds exhibit diverse activities:

  • Kinase Inhibition : Fluorophenyl and pyrimidine motifs are common in kinase inhibitors (e.g., EGFR, VEGFR), where fluorine enhances binding affinity .

Docking Comparison :

Using Glide docking (), the target compound’s butyl chain may occupy hydrophobic pockets in enzymes like thioredoxin reductase (TrxR1), while the fluorophenyl group stabilizes interactions via halogen bonding . In contrast, shorter alkyl chains (e.g., ethyl in ) may fail to reach deep hydrophobic regions.

Biological Activity

The compound 2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16F1N5S2C_{14}H_{16}F_{1}N_{5}S_{2} with a molecular weight of approximately 375.5 g/mol. The structure features a pyrimidine ring linked to a triazole moiety through a sulfanyl group, along with a butylsulfanyl and a fluorophenyl substituent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound exhibits promising antimicrobial properties comparable to established antifungal agents like amphotericin B .

The mechanism by which this compound exerts its biological effects likely involves interference with critical cellular processes:

  • DNA Synthesis Inhibition : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
  • Protein Synthesis Interference : It could disrupt ribosomal function or protein folding.
  • Cell Membrane Disruption : The hydrophobic butylsulfanyl group may interact with lipid membranes, leading to increased permeability and cell lysis .

Study on Antimicrobial Activity

A comprehensive study published in Molecules evaluated various triazole derivatives for their antimicrobial activity. The compound was among those tested and showed potent activity against Candida species, with an MIC lower than many conventional antifungal treatments .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes such as DNA gyrase. The results indicated favorable interactions, suggesting that the compound could effectively inhibit bacterial growth by targeting DNA replication processes .

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